molecular formula C13H13ClN2O2S B6144582 N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide CAS No. 853574-43-3

N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide

Cat. No. B6144582
CAS RN: 853574-43-3
M. Wt: 296.77 g/mol
InChI Key: KDSYDKPWWBAQOX-UHFFFAOYSA-N
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Description

N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide, also known as 2-chloroacetamidothiophene-3-carboxylic acid, is a heterocyclic compound that has been widely studied due to its unique properties and potential applications in various scientific fields. It is a member of the thiophene family, which is characterized by the presence of a sulfur atom in the aromatic ring. This compound has been used as a model compound for the study of molecular recognition and interactions in biological systems, as well as in the synthesis of several other compounds.

Scientific Research Applications

N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamideamidothiophene-3-carboxylic acid has been widely studied for its potential applications in various fields of science. It has been used as a model compound for the study of molecular recognition and interactions in biological systems, as well as in the synthesis of several other compounds. In addition, this compound has been investigated for its potential use in drug discovery, as it has been found to possess anti-inflammatory and anti-cancer properties. Furthermore, this compound has been studied for its potential use in the development of new materials, such as polymers, as well as for its potential application as an antioxidant.

Mechanism of Action

The mechanism of action of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamideamidothiophene-3-carboxylic acid is not yet fully understood. However, it is believed that this compound has the ability to interact with certain proteins and enzymes in the body, which can lead to the inhibition of certain biological processes. Additionally, this compound may also be able to interact with certain receptors in the body, which can lead to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamideamidothiophene-3-carboxylic acid are not yet fully understood. However, it has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate certain physiological processes. Additionally, this compound has been found to possess antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamideamidothiophene-3-carboxylic acid in laboratory experiments include its low cost and availability, as well as its ability to interact with certain proteins and enzymes in the body. Additionally, this compound has been found to possess anti-inflammatory and anti-cancer properties, as well as the ability to modulate certain physiological processes.
However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, which can lead to unpredictable results. Additionally, this compound has been found to possess antioxidant properties, which may not be beneficial in all experiments.

Future Directions

There are several potential future directions for the use of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamideamidothiophene-3-carboxylic acid. One potential direction is the development of new materials, such as polymers, based on this compound. Additionally, this compound could be further studied for its potential use in drug discovery, as well as for its potential application as an antioxidant. Furthermore, this compound could be studied for its potential use in the development of new methods for the detection and treatment of various diseases. Finally, further research could be done to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various conditions.

Synthesis Methods

The synthesis of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamideamidothiophene-3-carboxylic acid can be achieved through the reaction of 4,6-dimethylthiophene-2-carboxylic acid with thionyl chloride in the presence of a base, such as pyridine. The reaction yields the desired product, which can then be purified by recrystallization.

properties

IUPAC Name

N-(2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-6-4-7(2)15-13-10(6)11(16-9(18)5-14)12(19-13)8(3)17/h4H,5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSYDKPWWBAQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158959
Record name N-(2-Acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853574-43-3
Record name N-(2-Acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853574-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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